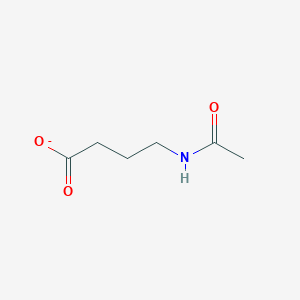

4-Acetamidobutanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10NO3- |

|---|---|

Molecular Weight |

144.15 g/mol |

IUPAC Name |

4-acetamidobutanoate |

InChI |

InChI=1S/C6H11NO3/c1-5(8)7-4-2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/p-1 |

InChI Key |

UZTFMUBKZQVKLK-UHFFFAOYSA-M |

SMILES |

CC(=O)NCCCC(=O)[O-] |

Canonical SMILES |

CC(=O)NCCCC(=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

4-Acetamidobutanoate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobutanoate, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). While GABA's role in regulating neuronal excitability is well-established, the specific functions of this compound are less understood. Current evidence suggests its primary role is that of a metabolic intermediate in an alternative biosynthetic pathway for GABA.[1] This guide provides a comprehensive overview of the known synthesis, metabolism, and theoretical functions of this compound in the CNS, alongside detailed experimental protocols for its further investigation.

Synthesis and Metabolism

In the CNS, GABA is predominantly synthesized from glutamate (B1630785) by the enzyme glutamic acid decarboxylase (GAD). However, a secondary, minor pathway for GABA synthesis originates from putrescine, with this compound as a key intermediate.[1]

This metabolic pathway involves a series of enzymatic conversions:

-

Acetylation of Putrescine: Putrescine is first acetylated by putrescine acetyltransferase (PAT) to form N-acetylputrescine.

-

Oxidation: N-acetylputrescine is then oxidized by monoamine oxidase B (MAO-B) to produce N-acetyl-γ-aminobutyraldehyde.

-

Further Oxidation: Aldehyde dehydrogenase (ALDH) subsequently oxidizes this intermediate to yield this compound (N-acetyl-GABA).

-

Deacetylation to GABA: The final step is the hydrolysis of the acetyl group from this compound to produce GABA. The specific enzyme responsible for this deacetylation in the brain has not yet been definitively identified and is referred to as an "unknown deacetylase".[1]

This pathway has been identified as having a significant physiological role in specific brain regions, such as the striatum, where it contributes to the GABA pool that inhibits dopaminergic neurons.[1]

Putative Function in the Central Nervous System

The primary hypothesized function of this compound in the CNS is that of a pro-drug for GABA . Due to the presence of the acetyl group, this compound is more lipophilic than GABA, which may facilitate its transport across cellular membranes or potentially the blood-brain barrier. Once in the appropriate cellular compartment, it is presumed to be converted to GABA by a deacetylase enzyme, thereby augmenting the local concentration of this inhibitory neurotransmitter.

A direct interaction of this compound with GABA receptors has not been conclusively demonstrated. Therefore, its effects on neuronal excitability are thought to be mediated through its conversion to GABA.

Signaling Pathways

The principal signaling pathway influenced by this compound is the GABAergic inhibitory neurotransmission system, following its conversion to GABA. GABA exerts its effects by binding to two main classes of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptor Signaling: These are ionotropic receptors that form a chloride ion channel. The binding of GABA leads to a rapid influx of chloride ions, causing hyperpolarization of the postsynaptic neuron and making it less likely to fire an action potential. This results in fast synaptic inhibition.[2]

-

GABA-B Receptor Signaling: These are metabotropic G-protein coupled receptors. GABA binding to these receptors activates a signaling cascade that leads to the opening of potassium channels (causing hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release). This mediates a slower and more prolonged inhibitory response.[3]

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the binding affinity of this compound for GABA receptors or the kinetics of the deacetylase enzyme that converts it to GABA. The following table outlines the key quantitative parameters that require experimental determination to fully characterize the function of this compound.

| Parameter | Receptor/Enzyme | Experimental Assay | Desired Value |

| Binding Affinity (Ki) | GABA-A Receptor | Radioligand Competition Binding Assay | µM to mM range |

| Binding Affinity (Ki) | GABA-B Receptor | Radioligand Competition Binding Assay | µM to mM range |

| Michaelis Constant (Km) | Deacetylase Enzyme | Enzyme Kinetic Assay | µM to mM range |

| Maximal Velocity (Vmax) | Deacetylase Enzyme | Enzyme Kinetic Assay | nmol/min/mg protein |

Experimental Protocols

The following protocols are adapted from established methods for studying GABAergic compounds and can be applied to the investigation of this compound.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol determines the binding affinity of this compound for the GABA-A receptor through competition with a known radioligand, [³H]muscimol.

Materials:

-

Rat brain membranes (or cell lines expressing recombinant GABA-A receptors)

-

[³H]muscimol (specific activity 15-30 Ci/mmol)

-

Unlabeled GABA (for non-specific binding)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare rat brain membranes by homogenization and centrifugation.

-

In triplicate, set up assay tubes for total binding (assay buffer only), non-specific binding (10 mM GABA), and competitor binding (varying concentrations of this compound).

-

Add 50 µL of the appropriate solution (buffer, GABA, or this compound) to the respective tubes.

-

Add 50 µL of [³H]muscimol to all tubes to a final concentration of 1-5 nM.

-

Add 400 µL of the membrane preparation to initiate the binding reaction.

-

Incubate at 4°C for 30 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC₅₀ value for this compound and convert it to the inhibition constant (Ki).

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the effect of this compound on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Materials:

-

Cultured neurons (e.g., hippocampal or cortical) or acute brain slices

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4)

-

Internal pipette solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2)

-

GABA stock solution (100 mM)

-

This compound stock solution (100 mM)

-

Patch-clamp rig with amplifier and data acquisition system

Procedure:

-

Prepare cultured neurons on coverslips or obtain acute brain slices.

-

Place the preparation in the recording chamber and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Apply a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline inward chloride current (at a holding potential of -60 mV).

-

Co-apply the same concentration of GABA with varying concentrations of this compound to determine if it modulates the GABA-evoked current.

-

To test for direct agonist activity, apply this compound in the absence of GABA.

-

To investigate its conversion to GABA, pre-incubate the slice/culture with this compound and then measure changes in spontaneous inhibitory postsynaptic currents (sIPSCs).

-

Analyze the changes in current amplitude, frequency, and kinetics.

Protocol 3: In Vivo Microdialysis

This protocol allows for the in vivo measurement of extracellular levels of this compound and GABA in a specific brain region of an anesthetized or freely moving animal.[4][5]

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

HPLC system with fluorescence detection (for GABA and this compound analysis after derivatization)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Surgically implant a microdialysis guide cannula into the target brain region (e.g., striatum) of the animal.

-

After a recovery period, insert a microdialysis probe and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

-

To assess the pharmacokinetics of this compound, administer it systemically (e.g., via intraperitoneal injection) and measure its concentration and the subsequent changes in GABA concentration in the dialysate over time.

-

Analyze the dialysate samples using HPLC to quantify the concentrations of GABA and this compound.

Visualizations

Signaling and Metabolic Pathways

Caption: Metabolism of this compound and its role in GABAergic signaling.

Experimental Workflow: Receptor Binding Assay

References

- 1. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development | MDPI [mdpi.com]

- 3. GABAB receptor - Wikipedia [en.wikipedia.org]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular level of GABA and Glu: in vivo microdialysis-HPLC measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetamidobutanoate Metabolic Pathway: A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Acetamidobutanoate (4-AcAmB), also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a key metabolic intermediate in an alternative biosynthetic pathway of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While the primary route for GABA synthesis in the brain is from glutamate, the pathway involving 4-AcAmB, originating from putrescine, plays a significant physiological role, particularly in astrocytes.[2][3] This pathway is implicated in various neurological conditions, making its components potential targets for therapeutic intervention. This technical guide provides an in-depth analysis of the this compound metabolic pathway, including its core components, quantitative data, experimental protocols, and associated signaling pathways.

The Core Metabolic Pathway

The metabolic conversion of putrescine to GABA via this compound is a multi-step enzymatic process. The key intermediates in this pathway are N-acetylputrescine, 4-acetamidobutanal, and this compound.[1]

The enzymatic steps are as follows:

-

Acetylation of Putrescine: The pathway is initiated by the acetylation of putrescine to form N-acetylputrescine. This reaction is catalyzed by Putrescine Acetyltransferase (PAT), also known as Spermidine/spermine N1-acetyltransferase 1 (SAT1).[3]

-

Oxidative Deamination: N-acetylputrescine is then oxidatively deaminated by Monoamine Oxidase B (MAO-B) to produce 4-acetamidobutanal.[3]

-

Oxidation to Carboxylic Acid: The intermediate aldehyde, 4-acetamidobutanal, is subsequently oxidized to this compound (N-acetyl-GABA) by an Aldehyde Dehydrogenase (ALDH).[1]

-

Deacetylation to GABA: In the final step, this compound is deacetylated to yield GABA. This reaction is catalyzed by the NAD+-dependent deacetylase Sirtuin 2 (SIRT2).[2]

The GABA produced through this pathway can then be further metabolized via the GABA shunt, where it is converted to succinic semialdehyde and then to succinate, which enters the tricarboxylic acid (TCA) cycle.[4][5]

Quantitative Data

Quantitative analysis of the this compound pathway is crucial for understanding its contribution to cellular metabolism and for identifying potential points of therapeutic intervention. The following tables summarize available quantitative data.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/System | Km | Vmax/kcat | Reference |

| Putrescine N-acetyltransferase (PA1472) | Putrescine | P. aeruginosa | 30.7 ± 9.9 mM | - | [6] |

| Spermidine/spermine N1-acetyltransferase 1 (SAT1) | Putrescine | Human | 8.70 ± 2.43 mM | - | [6] |

| Spermidine/spermine N1-acetyltransferase 1 (zSSAT1) | Spermidine | Zebrafish | 55 µM | - | [7] |

| Spermidine/spermine N1-acetyltransferase 1 (zSSAT1) | Spermine | Zebrafish | 182 µM | - | [7] |

| Aldehyde Dehydrogenase (ALDH) | Propionaldehyde | Human RBC | 0.59 mM | - | [8] |

Table 2: Metabolite Concentrations and Fold Changes

| Metabolite | Condition | Tissue/Fluid | Concentration/Fold Change | Reference |

| This compound | High vs. Low Liver and Kidney Disease Severity in Cirrhosis | Plasma | 2.39-fold increase | [9] |

| N-Acetyl-GABA | Putrescine-treated astrocytes with SIRT2 knockdown | Cultured mouse hippocampal astrocytes | >1.5-fold accumulation | [2] |

Experimental Protocols

Accurate measurement of the components and activity of the this compound pathway is essential for its study. This section provides an overview of key experimental methodologies.

Quantification of this compound and Related Metabolites

1. Sample Preparation (General Protocol for Biological Fluids):

-

Collection: Collect biological samples (e.g., plasma, serum, tissue homogenates) and immediately place on ice to quench metabolic activity. For plasma, use tubes containing an anticoagulant like EDTA.

-

Centrifugation: Centrifuge samples to remove cellular debris. For blood, centrifuge at approximately 2000-3000 x g for 10-15 minutes at 4°C.

-

Storage: Store the resulting supernatant (plasma, serum, or tissue extract) at -80°C until analysis.

-

Extraction: For untargeted metabolomics, a common method is protein precipitation. This can be achieved by adding a cold organic solvent such as methanol, acetonitrile, or a mixture of the two, to the sample. The sample is then vortexed and centrifuged to pellet the precipitated proteins. The supernatant containing the metabolites is collected for analysis.

2. Analytical Techniques:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying this compound and its precursors. A typical workflow involves:

-

Chromatographic separation of metabolites on a suitable column (e.g., a C18 column for reversed-phase chromatography or a HILIC column for polar compounds).

-

Ionization of the separated metabolites using electrospray ionization (ESI).

-

Detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for targeted analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, often requiring derivatization of the analytes to increase their volatility.

Enzyme Activity Assays

1. Putrescine Acetyltransferase (PAT/SAT1) Activity Assay:

-

Principle: The activity of PAT/SAT1 can be measured by monitoring the formation of N-acetylputrescine or the consumption of acetyl-CoA. A colorimetric assay has been described for the related enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT1), which can be adapted.[7]

-

Procedure Outline:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), the enzyme source (cell lysate or purified enzyme), and acetyl-CoA.

-

Initiate the reaction by adding putrescine.

-

Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.

-

Stop the reaction (e.g., by heat inactivation or addition of a stop solution).

-

Quantify the product, N-acetylputrescine, using LC-MS/MS or a coupled enzyme assay to detect the co-product, Coenzyme A.

-

2. Monoamine Oxidase B (MAO-B) Activity Assay:

-

Principle: MAO-B activity is typically measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction. Several commercial kits are available for this purpose.

-

Procedure Outline (Fluorometric Assay):

-

Prepare a reaction mixture containing a suitable buffer, the enzyme source, and a fluorometric probe that reacts with H₂O₂ in the presence of horseradish peroxidase (HRP).

-

Initiate the reaction by adding the substrate (N-acetylputrescine for this specific pathway, though generic substrates like p-tyramine are often used in commercial kits).

-

Monitor the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO-B activity.

-

3. Aldehyde Dehydrogenase (ALDH) Activity Assay:

-

Principle: ALDH activity is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.[8]

-

Procedure Outline (Colorimetric Assay):

-

Prepare a reaction mixture in a cuvette or 96-well plate containing a buffer, the enzyme source, and NAD⁺.

-

Initiate the reaction by adding the aldehyde substrate (4-acetamidobutanal).

-

Measure the increase in absorbance at 340 nm over time. The rate of absorbance change is proportional to the ALDH activity.

-

4. SIRT2 Deacetylase Activity Assay:

-

Principle: SIRT2 is a NAD⁺-dependent deacetylase. Its activity can be measured by quantifying the deacetylated product or by using a coupled assay with a fluorogenic substrate.

-

Procedure Outline (Fluorometric Assay):

-

Use a commercially available HDAC/SIRT assay kit that employs a fluorogenic acetylated substrate.

-

Prepare a reaction mixture containing the buffer, NAD⁺, the enzyme source, and the fluorogenic substrate.

-

Incubate to allow for deacetylation.

-

Add a developer solution that generates a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence, which is proportional to the SIRT2 activity.

-

Signaling Pathways

The this compound metabolic pathway is interconnected with various cellular signaling networks. The regulation of this pathway and the signaling roles of its components are areas of active research.

Regulation of the Pathway

-

Substrate Availability: The flux through this pathway is inherently dependent on the availability of its initial substrate, putrescine. Putrescine levels are regulated by its own biosynthesis from ornithine and arginine and its consumption in other metabolic pathways, such as polyamine synthesis.

-

Signaling in Plants: In plants, putrescine metabolism is linked to signaling pathways involving reactive oxygen species (H₂O₂), nitric oxide (NO), and phytohormones like salicylic (B10762653) acid and abscisic acid.[10][11] For instance, H₂O₂ produced during putrescine oxidation can act as a signaling molecule.[10]

-

mTOR Signaling: Putrescine has been shown to stimulate the mTOR signaling pathway, a central regulator of cell growth and proliferation, in porcine trophectoderm cells.[12] This suggests a potential mechanism for the upregulation of protein synthesis in response to putrescine availability.

Signaling Roles of GABA

The end product of this pathway, GABA, is a major signaling molecule in its own right.

-

Neurotransmission: In the central nervous system, GABA acts as the primary inhibitory neurotransmitter by activating GABA receptors (GABAA, GABAB, and GABAC).[13]

-

PI3K/Akt Pathway: GABA has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell growth, proliferation, and survival.[14]

Conclusion

The this compound metabolic pathway represents an important alternative route for GABA synthesis with implications for neuroscience research and drug development. A thorough understanding of its enzymes, regulation, and interplay with cellular signaling is critical for harnessing its therapeutic potential. While significant progress has been made in elucidating the core components of this pathway, further research is needed to fill the existing gaps in quantitative data, particularly the kinetic parameters of the key enzymes with their specific substrates. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals to advance the study of this intriguing metabolic pathway.

References

- 1. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 2. SIRT2 and ALDH1A1 as critical enzymes for astrocytic GABA production in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polyamine pathways interconnect with GABA metabolic processes to mediate the low-temperature response in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of lignan biosynthesis through signaling pathways mediated by H2O2 in Linum album cell culture in response to exogenous putrescine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Putrescine: A Key Metabolite Involved in Plant Development, Tolerance and Resistance Responses to Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 14. Enrofloxacin exposure enhances GABA synthesis via PI3K/Akt signaling pathway in crucian carp brain - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 4-Acetamidobutanoate in Microbial Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Acetamidobutanoate, also known as N-acetyl-γ-aminobutyric acid (N-acetyl-GABA), is a metabolite increasingly recognized for its presence in microbial cultures and its potential biological activities. While its role in eukaryotic systems as an intermediate in the metabolism of GABA and polyamines has been studied, its discovery and function in the microbial world are emerging areas of significant interest. This technical guide provides an in-depth overview of the discovery of this compound in microbial cultures, its biosynthetic pathway, quantitative data on its production, and detailed experimental protocols for its detection and quantification. The information is intended to serve as a comprehensive resource for researchers in microbiology, metabolic engineering, and drug discovery.

Discovery of this compound in Microbial Cultures

The identification of this compound in microbial contexts is a relatively recent development, emerging from advanced metabolomics studies of host-pathogen interactions. A pivotal study investigating the metabolic landscape of gram-negative bloodstream infections identified significantly elevated levels of this compound, along with its precursor N-acetylputrescine, in the plasma of patients.[1][2] This finding prompted further investigation into the microbial origin of this metabolite.

Subsequent in vitro experiments confirmed that bacteria are indeed capable of producing this compound. Specifically, clinical isolates of Pseudomonas aeruginosa were shown to produce this compound when cultured in the presence of putrescine.[1][2] In contrast, other gram-negative bacteria such as E. coli and K. pneumoniae produced N-acetylputrescine but not this compound under the same conditions, suggesting a species-specific metabolic capability.[2] This discovery highlighted a novel aspect of bacterial metabolism and its potential contribution to the metabolic signature of infections.

Biosynthetic Pathway of this compound in Bacteria

The biosynthesis of this compound in bacteria is understood to proceed from the polyamine putrescine. This pathway is distinct from the primary route of GABA synthesis from glutamate. The key enzymatic steps are outlined below.

Step 1: Acetylation of Putrescine

The initial step involves the acetylation of putrescine to form N-acetylputrescine. This reaction is catalyzed by the enzyme putrescine N-acetyltransferase, encoded by the speG gene. The activity of SpeG in acetylating putrescine has been confirmed in E. coli.[1]

Step 2: Oxidation of N-Acetylputrescine

N-acetylputrescine is then oxidized to N-acetyl-γ-aminobutyraldehyde. This step is likely carried out by a monoamine oxidase (MAO). While the specific bacterial MAO responsible for this conversion has not been definitively identified, bacterial MAOs with activity towards polyamines are known to exist. For instance, a thermostable MAO from Thermoanaerobacterales bacterium has been shown to act on polyamines like putrescine.[3][4]

Step 3: Dehydrogenation to this compound

The final step is the dehydrogenation of N-acetyl-γ-aminobutyraldehyde to produce this compound. This reaction is catalyzed by an aldehyde dehydrogenase (ALDH). Bacteria possess a wide variety of ALDHs, some of which are known to act on γ-aminobutyraldehyde, the non-acetylated form of the substrate in this pathway.[5] It is hypothesized that a bacterial ALDH with broad substrate specificity carries out this final conversion.

Quantitative Production of this compound in Microbial Cultures

Quantitative data on the production of this compound by various microbial species are still emerging. Most studies to date have focused on its qualitative detection or relative abundance in complex biological samples. The available information primarily points to Pseudomonas aeruginosa as a confirmed producer.

| Microorganism | Culture Conditions | This compound Concentration | Reference |

| Pseudomonas aeruginosa | Culture supernatant with putrescine supplementation | Detected, but specific concentration not reported | [1][2] |

| Escherichia coli | Culture supernatant with putrescine supplementation | Not detected | [2] |

| Klebsiella pneumoniae | Culture supernatant with putrescine supplementation | Not detected | [2] |

Note: The current literature lacks extensive quantitative data on this compound production in various microbial cultures. The table reflects the qualitative findings from key studies.

Experimental Protocols

Culturing and Sample Preparation

This protocol describes the general steps for preparing a bacterial culture for the analysis of this compound.

-

Bacterial Strain and Culture Medium:

-

Select the bacterial strain of interest (e.g., Pseudomonas aeruginosa PAO1).

-

Prepare a suitable culture medium, such as Luria-Bertani (LB) broth or a defined minimal medium. For studies on the putrescine-dependent pathway, supplement the medium with a known concentration of putrescine (e.g., 1 mM).

-

-

Inoculation and Incubation:

-

Inoculate the culture medium with a fresh overnight culture of the bacterium to a starting optical density at 600 nm (OD600) of approximately 0.05.

-

Incubate the culture at the optimal growth temperature for the bacterium (e.g., 37°C) with shaking (e.g., 200 rpm).

-

-

Sample Collection:

-

Collect aliquots of the culture at different time points (e.g., mid-log phase, stationary phase) to analyze the production of this compound over time.

-

Measure the OD600 of each aliquot to monitor bacterial growth.

-

-

Separation of Supernatant and Cell Pellet:

-

Centrifuge the collected culture aliquots (e.g., at 10,000 x g for 10 minutes at 4°C) to separate the supernatant from the bacterial cells.

-

Carefully collect the supernatant for the analysis of extracellular this compound.

-

The cell pellet can be washed and processed separately for the analysis of intracellular metabolites.

-

-

Metabolite Extraction from Supernatant:

-

To precipitate proteins, add a cold organic solvent such as methanol (B129727) or acetonitrile (B52724) to the supernatant in a 1:3 or 1:4 (supernatant:solvent) ratio.

-

Incubate the mixture at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge the mixture at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the clear supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for LC-MS/MS or GC-MS analysis.

-

Analytical Methods

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

-

Chromatographic Separation:

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Parent Ion (Q1): m/z 146.08 (for [M+H]+).

-

Product Ions (Q3): Specific product ions for this compound need to be determined by infusing a standard solution. A likely transition would involve the loss of the acetyl group or the carboxyl group.

-

-

Internal Standard: A stable isotope-labeled internal standard, such as this compound-d3, should be used for accurate quantification.

-

GC-MS is an alternative method that requires derivatization of the analyte to increase its volatility.

-

Derivatization:

-

The carboxyl and amide groups of this compound need to be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

The dried sample extract is reconstituted in the derivatization reagent and heated (e.g., at 70°C for 1 hour) to complete the reaction.

-

-

Chromatographic Separation:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized this compound for quantification.

-

Conclusion and Future Perspectives

The discovery of this compound in microbial cultures, particularly in the context of pathogenic bacteria like Pseudomonas aeruginosa, opens up new avenues of research. It highlights a previously underappreciated metabolic capability of microorganisms and its potential role in host-microbe interactions and disease pathogenesis.

Future research should focus on:

-

Wider Screening: Conducting broader metabolomic surveys to identify other microbial species that produce this compound.

-

Quantitative Studies: Performing detailed quantitative analyses to understand the production kinetics of this compound under various culture conditions and in different microbial strains.

-

Enzyme Characterization: Identifying and characterizing the specific monoamine oxidases and aldehyde dehydrogenases involved in the biosynthetic pathway in different bacteria.

-

Biological Function: Elucidating the physiological role of this compound for the producing microorganism, such as its potential involvement in signaling, stress response, or as an antibacterial agent.

-

Therapeutic Potential: Investigating the impact of microbial-derived this compound on host cells and its potential as a biomarker for certain infections or as a target for novel therapeutic interventions.

This technical guide provides a foundational understanding of the current knowledge on this compound in microbial cultures. As research in this area progresses, it is likely to reveal more about the intricate metabolic interplay between microorganisms and their environments, with potential applications in medicine and biotechnology.

References

- 1. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A metabolomics pipeline highlights microbial metabolism in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Discovery and structural characterization of a thermostable bacterial monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The aldehyde dehydrogenase superfamilies: correlations and deviations in structure and function - PMC [pmc.ncbi.nlm.nih.gov]

N-acetyl-4-aminobutyrate as a GABA Analogue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its dysregulation is implicated in numerous neurological and psychiatric disorders, making the GABAergic system a key target for therapeutic intervention.[1] GABA analogues, compounds structurally similar to GABA, are explored for their potential to modulate GABAergic neurotransmission and treat these conditions.[2][3]

This technical guide focuses on N-acetyl-4-aminobutyrate (N-Ac-GABA), a derivative of GABA. It serves as a comprehensive resource, summarizing its known biological context, and presenting hypothetical frameworks for its evaluation as a GABA analogue, given the current scarcity of direct pharmacological data.

N-acetyl-4-aminobutyrate, also known as N-acetyl-GABA, is recognized as a metabolic intermediate in the biosynthesis of GABA from putrescine.[4] This pathway, involving enzymes such as putrescine acetyltransferase (PAT), monoamine oxidase B (MAO-B), and aldehyde dehydrogenase (ALDH), represents a minor route for GABA synthesis compared to the primary pathway from glutamate.[4] Despite being a minor pathway, it is considered to have a significant physiological role in specific brain regions like the striatum.[4]

While N-Ac-GABA is an endogenous molecule, its direct pharmacological activity as a GABA analogue at GABA receptors remains largely uncharacterized in publicly available literature. This guide, therefore, will provide the foundational knowledge on GABA receptor signaling and present standardized experimental protocols that would be necessary to elucidate the potential of N-Ac-GABA as a direct or indirect modulator of the GABAergic system.

GABA Receptor Signaling Pathways

GABA exerts its effects through two main classes of receptors: GABA-A and GABA-B receptors.

-

GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel.[5][6] The binding of GABA to the GABA-A receptor leads to the opening of this channel, allowing an influx of chloride ions (Cl⁻) into the neuron.[5][6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a rapid inhibitory effect.[5]

-

GABA-B Receptors: These are metabotropic receptors, coupled to G-proteins.[6] Their activation leads to a slower but more prolonged inhibitory response. This is achieved through the modulation of downstream effectors, including the inhibition of adenylyl cyclase and the opening of potassium channels, which also leads to hyperpolarization.[6]

The signaling pathways for GABA-A and GABA-B receptors are depicted below.

Quantitative Data on N-acetyl-4-aminobutyrate (Hypothetical)

As of the latest literature review, specific quantitative pharmacological data for N-acetyl-4-aminobutyrate's direct interaction with GABA receptors are not publicly available. The following tables are presented as a template to guide future research and for the clear presentation of any forthcoming data. The values provided are for illustrative purposes only and do not represent actual experimental data for N-Ac-GABA.

Table 1: Receptor Binding Affinity of N-acetyl-4-aminobutyrate (Hypothetical Data)

| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Source |

| GABA-A (α1β2γ2) | N-Ac-GABA | TBD | [3H]Muscimol | - |

| GABA-B | N-Ac-GABA | TBD | [3H]GABA | - |

| GABA-A (α1β2γ2) | GABA | 150 | [3H]Muscimol | [Fictional] |

| GABA-B | GABA | 250 | [3H]GABA | [Fictional] |

TBD: To Be Determined

Table 2: Functional Activity of N-acetyl-4-aminobutyrate (Hypothetical Data)

| Assay Type | Receptor Subtype | Ligand | EC50 / IC50 (µM) | Emax (%) | Source |

| Electrophysiology | GABA-A (α1β2γ2) | N-Ac-GABA | TBD | TBD | - |

| [35S]GTPγS Binding | GABA-B | N-Ac-GABA | TBD | TBD | - |

| Electrophysiology | GABA-A (α1β2γ2) | GABA | 1.2 | 100 | [Fictional] |

| [35S]GTPγS Binding | GABA-B | Baclofen | 0.8 | 100 | [Fictional] |

TBD: To Be Determined

Table 3: Pharmacokinetic Properties of N-acetyl-4-aminobutyrate (Hypothetical Data)

| Parameter | Species | Administration | Value | Unit | Source |

| Bioavailability | Rat | Oral | TBD | % | - |

| Cmax | Rat | Oral (10 mg/kg) | TBD | ng/mL | - |

| Tmax | Rat | Oral (10 mg/kg) | TBD | h | - |

| Half-life (t1/2) | Rat | Oral (10 mg/kg) | TBD | h | - |

| Brain Penetration | Mouse | IV | TBD | Ratio (Brain/Plasma) | - |

TBD: To Be Determined

Experimental Protocols

To characterize N-acetyl-4-aminobutyrate as a potential GABA analogue, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.

Synthesis of N-acetyl-4-aminobutyrate

A common method for the synthesis of N-acetyl-4-aminobutyrate involves the acetylation of 4-aminobutyric acid (GABA).

Materials:

-

4-aminobutyric acid (GABA)

-

Acetic anhydride (B1165640)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Dissolve GABA in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by recrystallization or column chromatography to yield pure N-acetyl-4-aminobutyrate.

-

Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of N-Ac-GABA for the GABA-A receptor.

Materials:

-

Rat cortical membranes (or cell lines expressing recombinant GABA-A receptors)

-

[³H]Muscimol (radioligand)

-

N-acetyl-4-aminobutyrate (test compound)

-

GABA (for determining non-specific binding)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail and vials

-

Filtration manifold and scintillation counter

Procedure:

-

Prepare rat cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, [³H]Muscimol (at a concentration near its Kd), and varying concentrations of N-Ac-GABA.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled GABA.

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a specified time to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of N-Ac-GABA and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol assesses the functional activity of N-Ac-GABA at GABA-A receptors by measuring changes in ion channel currents.

Materials:

-

HEK293 cells stably expressing recombinant GABA-A receptors (e.g., α1β2γ2)

-

External solution (containing physiological ion concentrations)

-

Internal solution (for the patch pipette, containing CsCl to isolate Cl⁻ currents)

-

N-acetyl-4-aminobutyrate (test compound)

-

GABA (positive control)

-

Patch-clamp amplifier and data acquisition system

-

Microscope and micromanipulators

Procedure:

-

Culture HEK293 cells expressing the GABA-A receptor subtype of interest on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Form a high-resistance (>1 GΩ) seal between a glass micropipette filled with internal solution and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Apply a known concentration of GABA to elicit a baseline current response.

-

After washout, apply varying concentrations of N-Ac-GABA to the cell and record the current responses.

-

To test for modulatory effects, co-apply a sub-maximal concentration of GABA with varying concentrations of N-Ac-GABA.

-

Analyze the recorded currents to determine the EC₅₀ and Emax for agonistic effects, or the potentiation/inhibition of the GABA response for modulatory effects.

Conclusion

N-acetyl-4-aminobutyrate is an endogenous molecule with a clear, albeit minor, role in the metabolic pathway of GABA synthesis. Its potential as a direct GABA analogue, however, remains an open area of investigation. The lack of comprehensive pharmacological data necessitates a systematic evaluation of its binding affinity, functional efficacy, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for researchers to undertake such an investigation. Elucidating the pharmacological profile of N-Ac-GABA will not only enhance our understanding of the GABAergic system but also potentially unveil a new avenue for the development of novel therapeutics for neurological and psychiatric disorders. Future studies are crucial to determine if N-Ac-GABA is a pharmacologically inert metabolite or a functionally relevant GABA analogue.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-γ-aminobutyric acid - Wikipedia [en.wikipedia.org]

- 5. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Endogenous Sources of 4-Acetamidobutanoate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamidobutanoate (4-AB), also known as N-acetyl-GABA, is an endogenous metabolite in mammals with emerging significance in neuroscience and metabolic studies. Its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), suggests potential roles in neuromodulation and as a biomarker for various physiological and pathological states. This technical guide provides a comprehensive overview of the known endogenous sources of 4-AB in mammals, detailing the metabolic pathways, key enzymes, and cellular contexts of its synthesis. It includes a compilation of available quantitative data, detailed experimental protocols for its detection and quantification, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

This compound is a naturally occurring N-acetylated amino acid found in mammalian tissues and biofluids. Its endogenous presence has been confirmed through various metabolomic studies, yet its precise physiological functions and the regulation of its biosynthesis are still areas of active investigation. The molecule's origins are twofold: it is produced endogenously within mammalian cells, particularly in the brain, and it is also a metabolic byproduct of the gut microbiome. This dual origin complicates the study of its specific roles in host physiology. This guide aims to consolidate the current understanding of 4-AB's endogenous sources to support further research into its biological significance and potential as a therapeutic target or biomarker.

Endogenous Sources of this compound

The endogenous pool of this compound in mammals is derived from two primary sources: the metabolism of putrescine within mammalian cells, predominantly in the brain, and the metabolic activity of the gut microbiota.

Mammalian Biosynthesis via Putrescine Catabolism

In mammalian tissues, particularly the brain, this compound is an intermediate in a metabolic pathway that converts the polyamine putrescine into GABA.[1] This pathway represents a secondary route for GABA synthesis, with the primary pathway being the decarboxylation of glutamate.[2][3] The putrescine-to-GABA pathway is physiologically significant in specific brain regions, such as the striatum.[4]

The key enzymatic steps in this pathway are as follows:

-

Acetylation of Putrescine: The pathway is initiated by the acetylation of putrescine to form N-acetylputrescine. This reaction is catalyzed by spermidine (B129725)/spermine N1-acetyltransferase (SSAT1), also referred to as putrescine acetyltransferase (PAT).[5] While SSAT1's primary substrates are spermidine and spermine, it also acts on putrescine.[6][7] A second isoform, SSAT2, exists but appears to have a lesser role in polyamine acetylation in vivo.[6]

-

Oxidative Deamination of N-Acetylputrescine: N-acetylputrescine is then oxidatively deaminated by monoamine oxidase B (MAO-B) to yield 4-acetamidobutanal.[1][4]

-

Oxidation of 4-Acetamidobutanal: The aldehyde intermediate, 4-acetamidobutanal, is subsequently oxidized to this compound by an aldehyde dehydrogenase (ALDH).[4]

-

Deacetylation to GABA: In the final step, this compound is deacetylated to produce GABA. The specific enzyme responsible for this deacetylation in mammals is yet to be definitively identified and is often referred to as an "unknown deacetylase".[4]

Contribution from the Gut Microbiome

A significant contribution to the systemic levels of this compound in mammals originates from the metabolic activities of the gut microbiota.[8][9][10][11][12][13][14] Certain species of gut bacteria can metabolize putrescine to produce N-acetylputrescine and subsequently this compound.

Notably, studies have demonstrated that bacteria such as Pseudomonas aeruginosa are capable of producing this compound from putrescine.[8][9] The initial acetylation of putrescine in bacteria is carried out by enzymes such as SpeG, a putrescine N-acetyltransferase.[8] The subsequent conversion of N-acetylputrescine to this compound can also be performed by microbial enzymes.[8][9] This microbial production of 4-AB can be absorbed into the host's circulation, thereby contributing to the overall endogenous pool. The interplay between host and microbial metabolism in the production of 4-AB is an area of ongoing research, with evidence suggesting a cooperative metabolism in some instances.[8][9]

Quantitative Data on this compound in Mammalian Biofluids

The quantification of this compound in various mammalian tissues and biofluids is essential for understanding its physiological and pathological roles. While comprehensive data across all tissues is still emerging, metabolomics studies have begun to provide quantitative information.

| Biofluid/Tissue | Species | Concentration (µM) | Method | Reference |

| Cerebrospinal Fluid | Human | 0.00013 ± 0.00006 | LC-MS/MS | [15] |

| Brain | Mouse | Detected | Metabolomics | [16] |

| Plasma | Human | Detected | Metabolomics | [17] |

This table will be updated as more quantitative data becomes available.

Experimental Protocols for Quantification of this compound

The accurate quantification of this compound in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Sample Preparation

4.1.1 Brain Tissue

-

Excise brain tissue and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

-

Weigh the frozen tissue.

-

Homogenize the tissue in an ice-cold extraction solvent (e.g., 80% methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). A common ratio is 1:10 (tissue weight:solvent volume).

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet proteins and cellular debris.

-

Collect the supernatant and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a mobile phase-compatible solvent (e.g., 5% acetonitrile (B52724) in water with 0.1% formic acid) for LC-MS/MS analysis.

4.1.2 Plasma/Serum

-

Collect whole blood in appropriate anticoagulant tubes (e.g., EDTA for plasma) and centrifuge to separate plasma or allow to clot for serum.

-

To a volume of plasma or serum (e.g., 50 µL), add a 3-4 fold excess of ice-cold protein precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard.

-

Vortex vigorously to ensure thorough mixing and protein precipitation.

-

Incubate on ice for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

4.2.1 Chromatographic Conditions

-

Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating this compound from other matrix components.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%), increasing linearly to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step at the initial conditions.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 5 - 10 µL.

4.2.2 Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The protonated molecular ion of this compound ([M+H]⁺), m/z 132.07.

-

Product Ions (Q3): Characteristic fragment ions of this compound (e.g., m/z 70.06, m/z 87.04). The specific transitions should be optimized by infusing a standard solution of this compound.

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Mammalian pathway for 4-AB synthesis from putrescine.

Caption: Workflow for this compound quantification.

Conclusion and Future Directions

The endogenous presence of this compound in mammals is a result of both host and microbial metabolism. The well-defined pathway for its synthesis from putrescine in the brain highlights its potential role in neuromodulation as a precursor to GABA. The significant contribution from the gut microbiome underscores the importance of considering host-microbe interactions when studying the physiological effects of 4-AB.

Future research should focus on several key areas:

-

Elucidating the specific physiological roles of 4-AB: Differentiating its functions from those of GABA and determining if it has unique signaling properties.

-

Identifying the uncharacterized deacetylase: Characterizing the enzyme that converts 4-AB to GABA will provide a more complete understanding of this metabolic pathway and offer a potential target for therapeutic intervention.

-

Comprehensive quantitative mapping: Establishing a detailed quantitative map of 4-AB concentrations across various tissues and in different disease states will be crucial for its validation as a biomarker.

-

Modulation of gut microbial production: Investigating how diet and other factors influence the microbial production of 4-AB could open new avenues for therapeutic strategies targeting the gut-brain axis.

This technical guide provides a foundational resource for researchers and professionals in drug development to further explore the intriguing biology of this compound.

References

- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 2. Mammalian spermidine synthase--identification of cysteine residues and investigation of the putrescine binding site-- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolites and Biomarker Compounds of Neurodegenerative Diseases in Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic Studies of Mouse Polyamine Oxidase with N1,N12-Bisethylspermine as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Genomic identification and biochemical characterization of a second spermidine/spermine N1-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and targeting of microbial putrescine acetylation in bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolomicscentre.ca [metabolomicscentre.ca]

- 10. Wide-scope targeted analysis of bioactive lipids in human plasma by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substrate specificity and reaction mechanism of putrescine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Solid-phase analytical derivatization for gas-chromatography-mass-spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hmdb.ca [hmdb.ca]

- 16. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 17. mdpi.com [mdpi.com]

The Enigmatic Role of 4-Acetamidobutanoate in Pseudomonas aeruginosa Biofilms: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Pseudomonas aeruginosa represents a significant threat to public health, largely due to its remarkable ability to form biofilms, which confer profound resistance to conventional antibiotic therapies. The metabolic intricacies underpinning biofilm formation are a critical area of investigation for the development of novel anti-biofilm strategies. This technical guide delves into the current, albeit limited, understanding of the role of 4-acetamidobutanoate (also known as N-acetyl-γ-aminobutyric acid or N-acetyl-GABA) in the lifecycle of P. aeruginosa biofilms. While direct research on this compound's specific impact remains sparse, its close metabolic relationship with 4-aminobutanoate (GABA), a known modulator of virulence and biofilm formation, provides a foundational framework for investigation. This document outlines the metabolic context of this compound, summarizes the known effects of its parent compound, GABA, on P. aeruginosa biofilms, and provides detailed experimental protocols to facilitate further research into this potentially crucial signaling molecule.

Introduction: The Biofilm Challenge and the Metabolic Frontier

Pseudomonas aeruginosa is an opportunistic pathogen renowned for its metabolic versatility and its capacity to form robust biofilms on a wide array of surfaces, both biotic and abiotic.[1][2] These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a physical barrier against host immune defenses and antimicrobial agents.[1][3] The transition from a planktonic (free-swimming) to a biofilm-associated lifestyle is a complex process governed by intricate regulatory networks, including quorum sensing (QS) and metabolic cues from the environment.[3][4]

Recent research has highlighted the importance of butanoate metabolism in the development of P. aeruginosa biofilms, particularly under hypoxic conditions often found in chronic infections.[5][6] While several metabolites within this pathway have been identified as being upregulated in biofilms, the specific role of many of these molecules, including this compound, is yet to be fully elucidated.[6][7]

This compound is the N-acetylated derivative of 4-aminobutanoate (GABA).[8] In various biological systems, it is recognized as a metabolite of GABA.[9] Given that GABA has been shown to modulate biofilm formation and virulence in P. aeruginosa, it is hypothesized that this compound may serve as a precursor or a modulator of GABA activity, or potentially possess its own distinct signaling functions within the biofilm lifecycle.[10][11] This guide aims to synthesize the current knowledge and provide a practical framework for investigating the precise role of this compound in P. aeruginosa biofilm formation.

Metabolic Context: The Putative Pathway of this compound

While the complete metabolic network surrounding this compound in P. aeruginosa is not fully mapped, its structural relationship to GABA suggests a direct metabolic linkage. It is plausible that P. aeruginosa can internalize exogenous this compound and subsequently deacetylate it to yield GABA. This conversion would allow this compound to feed into the well-established GABA metabolic pathways.

The proposed metabolic conversion and subsequent utilization of this compound are depicted in the following pathway diagram.

The Influence of GABA on P. aeruginosa Biofilm and Virulence

Direct quantitative data on the effect of this compound on P. aeruginosa biofilm formation is currently unavailable in the scientific literature. However, studies on its parent compound, GABA, provide valuable insights that can guide future research. It is important to note that the effects of GABA may not be directly translatable to this compound, which could have its own unique activity or be subject to different regulatory and transport mechanisms.

Table 1: Summary of Reported Effects of GABA on P. aeruginosa

| Phenotype | Effect of GABA | Concentration | Reference |

| Biofilm Formation | Modulates (reduces) activity | 10 µM | [11] |

| Adhesion | Modulates | 10 µM | [11] |

| Virulence | Strongly increased | 10 µM | [11] |

| Cyanogenesis | Increased | 10 µM | [11] |

| Quorum Sensing | Appears to regulate cyanogenesis | Not specified | [11] |

Note: The precise nature of biofilm modulation (e.g., inhibition or promotion) can be strain and condition-dependent. The referenced study indicates a reduction in biofilm formation activity for the PAO1 strain.[11]

Experimental Protocols for Investigating the Role of this compound

To address the knowledge gap concerning this compound, rigorous and standardized experimental protocols are essential. The following sections provide detailed methodologies for assessing the impact of this compound on P. aeruginosa biofilm formation and related phenotypes.

General Experimental Workflow

The investigation into the effects of this compound can be structured according to the following workflow:

Quantitative Biofilm Assay (Crystal Violet Method)

This protocol allows for the quantification of total biofilm biomass.

Materials:

-

P. aeruginosa strain (e.g., PAO1, PA14)

-

Luria-Bertani (LB) broth or other suitable growth medium

-

This compound stock solution (sterile filtered)

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Glacial acetic acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Culture Preparation: Inoculate 5 mL of LB broth with a single colony of P. aeruginosa and incubate overnight at 37°C with shaking (200 rpm).

-

Inoculum Preparation: Dilute the overnight culture 1:100 in fresh LB broth.

-

Plate Setup:

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add this compound to the desired final concentrations (e.g., a serial dilution from 10 mM to 1 µM). Include a no-compound control.

-

Include wells with sterile broth only as a negative control.

-

Prepare at least three replicate wells for each condition.

-

-

Incubation: Incubate the plate statically at 37°C for 24-48 hours.

-

Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of PBS to remove loosely attached cells.

-

Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

-

Solubilization: Add 150 µL of 30% glacial acetic acid to each well to solubilize the bound dye. Incubate for 15 minutes at room temperature.

-

Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570 nm (OD570) using a microplate reader.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Architecture

CLSM allows for the visualization of the three-dimensional structure of the biofilm.

Materials:

-

As per the quantitative biofilm assay, but using glass-bottom dishes or chamber slides.

-

Fluorescent stains (e.g., SYTO 9 for live cells, propidium (B1200493) iodide for dead cells, and a fluorescently-labeled lectin for EPS).

Procedure:

-

Grow biofilms in the presence and absence of this compound as described above, but on a suitable surface for microscopy.

-

After incubation, gently wash the biofilms with PBS.

-

Stain the biofilms with the chosen fluorescent dyes according to the manufacturer's instructions.

-

Visualize the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

-

Analyze the images using software such as COMSTAT or ImageJ to quantify parameters like biofilm thickness, biomass, and surface coverage.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is to assess the impact of this compound on the expression of genes related to biofilm formation and quorum sensing.

Materials:

-

Biofilms grown with and without this compound.

-

RNA extraction kit suitable for bacteria.

-

DNase I.

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green).

-

Primers for target genes (e.g., lasR, rhlR, pslA, pelA) and a housekeeping gene (e.g., rpoD).

Procedure:

-

RNA Extraction: Grow biofilms as previously described. Harvest the cells from the biofilm and extract total RNA using a commercial kit, including a DNase I treatment step to remove contaminating DNA.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.

-

Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison between different conditions.

Table 2: Example of Quantitative Biofilm Data Presentation

| This compound (µM) | Mean OD570 ± SD | % Biofilm Inhibition/Stimulation |

| 0 (Control) | 1.25 ± 0.08 | 0% |

| 1 | 1.10 ± 0.05 | 12% Inhibition |

| 10 | 0.85 ± 0.06 | 32% Inhibition |

| 100 | 0.50 ± 0.04 | 60% Inhibition |

| 1000 | 0.25 ± 0.03 | 80% Inhibition |

Table 3: Example of Relative Gene Expression Data Presentation

| Gene | Fold Change (vs. Control) with 100 µM this compound |

| lasR | 0.65 |

| rhlR | 0.72 |

| pslA | 0.45 |

| pelA | 0.58 |

Conclusion and Future Directions

The role of this compound in P. aeruginosa biofilm formation is a nascent field of study. While its metabolic relationship with GABA provides a strong rationale for its potential involvement in virulence and biofilm regulation, direct experimental evidence is critically needed. The protocols and frameworks provided in this technical guide are intended to empower researchers to systematically investigate the effects of this intriguing molecule.

Future research should focus on:

-

Quantitative analysis of the impact of this compound on biofilm formation across a range of P. aeruginosa strains, including clinical isolates.

-

Elucidation of the transport and metabolic pathways for this compound in P. aeruginosa.

-

Transcriptomic and proteomic studies to understand the global regulatory changes induced by this compound.

-

Investigation of the interplay between this compound, GABA, and the quorum sensing network.

A thorough understanding of the role of this compound could unveil novel targets for the development of anti-biofilm therapeutics, offering a new avenue in the fight against chronic P. aeruginosa infections.

References

- 1. mdpi.com [mdpi.com]

- 2. Pseudomonas aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Untargeted metabolomics unveiled the role of butanoate metabolism in the development of Pseudomonas aeruginosa hypoxic biofilm [frontiersin.org]

- 6. Untargeted metabolomics unveiled the role of butanoate metabolism in the development of Pseudomonas aeruginosa hypoxic biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. P. aeruginosa Metabolome Database: this compound (PAMDB120128) [pseudomonas.umaryland.edu]

- 9. 4-Acetamidobutanal - Wikipedia [en.wikipedia.org]

- 10. Effect of GABA, a Bacterial Metabolite, on Pseudomonas fluorescens Surface Properties and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gamma-aminobutyric acid acts as a specific virulence regulator in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Acetamidobutanoate: A Key Node in the Crossroads of Arginine and Proline Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamidobutanoate, a derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a significant metabolite at the intersection of arginine and proline metabolism. While not a direct intermediate in the canonical biosynthetic or catabolic pathways of these amino acids, its formation and degradation are intricately linked through the polyamine metabolic network. This guide provides a comprehensive overview of the role of this compound, detailing its biochemical pathways, the enzymes involved, and the experimental methodologies used for its study. This document is intended to serve as a core technical resource for researchers and professionals in drug development seeking to understand and target these interconnected metabolic pathways.

Core Metabolic Pathways

The metabolism of arginine and proline are central to cellular nitrogen balance, protein synthesis, and the production of signaling molecules.[1][2] this compound is primarily linked to these pathways via the catabolism of polyamines, which are synthesized from arginine and proline-derived ornithine.

Arginine and Proline Catabolism to Polyamines

Arginine is a precursor for the synthesis of ornithine, a key intermediate in both the urea (B33335) cycle and polyamine biosynthesis.[3][4] Proline can also be converted to ornithine via the action of proline oxidase and subsequent enzymatic steps.[1] Ornithine is then decarboxylated by ornithine decarboxylase (ODC) to produce putrescine, the simplest polyamine.[5][6] Alternatively, arginine can be directly converted to agmatine (B1664431) by arginine decarboxylase (ADC), which is then hydrolyzed to putrescine.[7][8]

The Polyamine Catabolic Pathway to this compound

Once synthesized, putrescine can undergo acetylation by spermidine/spermine N1-acetyltransferase (SSAT) to form N-acetylputrescine.[9][10] Subsequent oxidation of N-acetylputrescine, a reaction that is not yet fully characterized in all organisms, can yield this compound.[9] This metabolite is then hydrolyzed by this compound deacetylase to produce 4-aminobutanoate (GABA) and acetate.[11] This pathway represents a significant route for the catabolism of polyamines and the production of GABA.

The following diagram illustrates the interconnection of arginine and proline metabolism with the formation of this compound through the polyamine pathway.

Quantitative Data

Direct quantitative data on the flux of arginine and proline to this compound is scarce in the literature. However, studies have measured the levels of these metabolites in various biological samples, providing insights into their relative abundance and potential correlations. The following table summarizes representative quantitative data, which should be interpreted in the context of the specific experimental conditions of the cited studies.

| Metabolite | Organism/Tissue | Condition | Concentration/Level | Reference |

| This compound | Candida boidinii (yeast) | Grown on putrescine | Km of this compound deacetylase: 0.29 mM | [11] |

| N-Acetylputrescine | Human plasma | Gram-negative bloodstream infection | Significantly elevated | [9] |

| This compound | Human plasma | Gram-negative bloodstream infection | Elevated | [9] |

| Putrescine | Ganoderma lucidum | ODC-silenced strains | Significantly decreased | [12] |

Experimental Protocols

The study of this compound and its relationship with arginine and proline metabolism relies on a variety of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound in complex biological matrices.

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., deuterated this compound).

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

A typical gradient might run from 5% to 95% B over 10 minutes.

-

-

Mass Spectrometry Detection: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

-

The following diagram outlines the general workflow for LC-MS/MS-based quantification.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of metabolites.

Sample Preparation:

-

Extraction: Perform a similar extraction procedure as for LC-MS/MS, often starting with a larger sample volume to obtain sufficient material.

-

Purification: If necessary, purify the target metabolite using techniques like preparative HPLC.

-

Dissolution: Dissolve the purified and dried metabolite in a deuterated solvent (e.g., D₂O or CD₃OD) containing a known concentration of an internal standard (e.g., TSP or DSS).

NMR Analysis:

-

1D ¹H NMR: Provides information on the chemical environment of protons in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): Establishes connectivity between atoms within the molecule, allowing for complete structural assignment.

Metabolic Flux Analysis

Metabolic flux analysis using stable isotope tracers (e.g., ¹³C-arginine or ¹⁵N-proline) can be employed to trace the flow of atoms through the metabolic network and quantify the contribution of arginine and proline to the this compound pool. This advanced technique requires specialized experimental design and computational modeling.

Signaling Pathways and Logical Relationships

The metabolic pathways leading to and from this compound are subject to complex regulation. For instance, the activity of ornithine decarboxylase, a rate-limiting enzyme in polyamine synthesis, is tightly controlled by various signaling pathways.[6][13] The production of GABA from this compound also has significant implications for neuronal signaling.

The following diagram depicts the logical relationship between the key enzymes and metabolites in this interconnected pathway.

Conclusion